molecular formula C10H11N3O3S B2530232 Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate CAS No. 890095-74-6

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate

Cat. No.: B2530232
CAS No.: 890095-74-6
M. Wt: 253.28
InChI Key: QKOWIUMVHZZAMQ-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidine core substituted with an ethoxy group at position 7 and an ethyl ester at position 2. This compound belongs to a broader class of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

ethyl 7-ethoxy-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-15-9-8-6(11-5-12-9)7(13-17-8)10(14)16-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWIUMVHZZAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1SN=C2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as isopropyl alcohol at room temperature, often under ultrasonic activation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique isothiazole and pyrimidine moieties facilitate the development of novel derivatives with enhanced properties.

Table 1: Synthetic Routes and Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationHydrogen peroxide in acidic mediumCarboxylic acids
ReductionSodium borohydride in methanolAlcohols or amines
Nucleophilic SubstitutionAlkyl halides with sodium hydroxideSubstituted derivatives

Biological Applications

Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study synthesized several thiazolo[4,5-d]pyrimidine derivatives and evaluated their efficacy against Candida albicans, Escherichia coli, and Pseudomonas aeruginosa. Some compounds demonstrated significant activity against C. albicans compared to others .

Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown its potential to inhibit viral replication by targeting specific viral enzymes or receptors. This mechanism is crucial for developing antiviral therapies.

Case Study: Antimicrobial Evaluation

A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives highlighted their varying levels of antimicrobial activity, with some compounds showing promising results against resistant strains of bacteria and fungi .

Medicinal Applications

Drug Development
The compound is being explored for its potential use in drug development due to its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain signaling pathways involved in inflammation and cancer progression.

Table 2: Summary of Biological Activities

Activity TypeTarget Pathway/MechanismObserved Effects
AntimicrobialInhibition of cell wall synthesisReduced growth of pathogens
AntiviralInhibition of viral replicationLower viral load
Anti-inflammatoryModulation of NF-kB signalingDecreased inflammatory markers

Industrial Applications

This compound is also utilized in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for applications in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Ethyl (R)-8-ethoxy-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4j’)
  • Structure : Features a benzo[4,5]thiazolo[3,2-a]pyrimidine core with ethoxy, methyl, and pyridinyl substituents.
  • Synthesis : Yield of 81% via camphorsulphonic acid-catalyzed enantioselective methods .
  • Properties :
    • Melting point: 140–142°C
    • Purity: 98.72% (HPLC)
    • ESI-MS: [M+H]+ 396.4 (calculated 395.47) .
  • However, the isothiazolo core in the target compound may confer distinct electronic properties due to sulfur’s electronegativity .
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Structure : Pyrazolo[1,5-a]pyrimidine core with a ketone group and ethyl ester.
  • Safety Data : Classified under GHS guidelines with specific handling requirements for cytotoxicity .
Antimicrobial and Antioxidant Activities
  • Thiazolo[3,2-a]pyrimidine Derivatives : Compounds synthesized via Biginelli reactions exhibit moderate to good antimicrobial activity against bacterial and fungal strains. For example, ethyl 9-aryl-7-methyl-2,4-dithioxo derivatives showed IC₅₀ values in the 10–50 µM range .
  • Benzo[4,5]thiazolo[3,2-a]pyrimidines : Derivatives like 4j’ and 4k’ (with trifluoromethoxy substituents) demonstrated cytotoxicity against cancer cell lines (A549, HeLa) at IC₅₀ values of 5–20 µM, suggesting substituent-dependent efficacy .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Trends
Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate N/A ~295.3* Likely polar due to ester
Ethyl 4j’ 140–142 395.47 Moderate in DMSO
Ethyl 3-ethyl-3H-triazolo[4,5-d]pyrimidine-7-carboxylate N/A 221.22 High in organic solvents

*Calculated based on molecular formula.

Biological Activity

Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various heterocyclic compounds. The process generally includes:

  • Formation of Isothiazole Ring : The initial step usually involves the reaction of appropriate thioketones with ethyl cyanoacetate or similar reagents.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrimidine ring fused with the isothiazole structure.
  • Esterification : The final product is obtained through esterification with ethanol, resulting in the ethyl ester derivative.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against a variety of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity, particularly against various human cancer cell lines. In vitro studies have reported that this compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
  • Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways, thereby promoting programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialE. coli, S. aureusMIC 32–128 µg/mL
AnticancerMDA-MB-231 (breast)Induces apoptosis
A549 (lung)Cell cycle arrest (G2/M)

Detailed Research Findings

  • Antimicrobial Studies : In a comparative study involving various derivatives, this compound was found to be one of the most potent compounds against E. coli and S. aureus with an IC50 value of approximately 64 µg/mL for E. coli .
  • Anticancer Mechanism : A study focusing on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis confirmed G2/M phase arrest and increased annexin V positive cells indicative of apoptosis .
  • Structure-Activity Relationship (SAR) : It has been noted that modifications on the ethoxy group significantly affect biological activity. For example, replacing ethoxy with a longer alkyl chain increased antimicrobial potency but decreased anticancer efficacy .

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